6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-13-4-6-14(7-5-13)9-3-2-8(10(15)16)11-12-9;;/h2-3H,4-7H2,1H3,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHHKWTCHQSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with pyridazine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions and maximize the yield. The final product is then purified using standard industrial purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as an anti-inflammatory and immunosuppressive agent. Research indicates that derivatives of piperazine, including 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid, exhibit activity against several therapeutic targets, including phosphodiesterase inhibitors and neuronal nitric oxide synthase inhibitors .
Table 1: Summary of Biological Activities
Pharmacological Studies
Pharmacological studies have demonstrated that the compound can effectively inhibit specific enzymes associated with inflammatory processes. For instance, studies involving soybean lipoxygenase (LOX) have shown that certain piperazine derivatives exhibit varying degrees of inhibitory activity, with some modifications leading to enhanced potency .
Case Study: Lipoxygenase Inhibition
A comparative study on different piperazine derivatives indicated that those with a 4-methylpiperazinyl substituent showed promising LOX inhibitory activity. The most potent compounds had an IC50 value around 5 μM, suggesting a significant therapeutic window for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at the piperazine moiety and the pyridazine ring can lead to variations in potency and selectivity against specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Methyl substitution | Increased potency against LOX | |
| Variations in substituents | Altered metabolic stability and solubility |
Potential Therapeutic Applications
The diverse biological activities associated with 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride suggest its potential use in treating conditions such as:
- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties.
- Neurodegenerative Disorders : Through its action on nitric oxide synthase.
- Cancer Therapy : As part of a combination therapy targeting multiple pathways involved in tumor growth.
Conclusion and Future Directions
The applications of this compound in medicinal chemistry highlight its potential as a versatile therapeutic agent. Continued research into its pharmacological properties and structure-activity relationships will be essential for developing effective treatments based on this compound.
Future studies should focus on:
- In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential.
- Optimization of Pharmacokinetics : Enhancing solubility and metabolic stability through chemical modifications.
- Broader Target Exploration : Investigating additional biological targets that may benefit from this compound's unique structure.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are critical for understanding its uniqueness. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Compared to Ofloxacin N-Oxide Hydrochloride, the target lacks the fluoroquinolone core but shares the piperazine motif, suggesting divergent biological targets (e.g., antibacterials vs. kinase modulation) . The pyrrolo-pyridazine derivative (C₂₄H₂₃F₂I₂N₂O₄) in has a bulkier structure with iodine substituents, leading to higher molecular weight (752.26 vs. 277.17) and distinct HPLC retention (1.76 minutes) .
Physicochemical Properties :
- The target’s dihydrochloride form improves aqueous solubility compared to neutral analogs like the pyrrolo-pyridazine ester, which has a longer retention time (1.76 minutes) due to hydrophobicity .
- Purity data for the target is unavailable, but analogs like 6-(piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride achieve 95% purity, indicating robust synthesis protocols .
Research Implications
The methylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to non-methylated analogs, a critical factor in central nervous system-targeted drug development. Its structural simplicity relative to iodinated or fluoroquinolone-based compounds (e.g., ) could streamline synthesis and reduce metabolic instability. Further studies should prioritize comparative bioactivity assays and solubility profiling.
Biological Activity
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂Cl₂N₄O₂
- CAS Number : 1423025-81-3
- Molecular Weight : 257.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways and targets. It is known to act as an inhibitor of specific kinases involved in cellular signaling pathways, such as the p38 MAPK pathway, which plays a crucial role in inflammation and stress responses .
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
-
Antimicrobial Activity :
- The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
-
Antiparasitic Activity :
- Preliminary studies suggest that derivatives of this compound may possess antiparasitic properties, particularly against protozoan parasites like Cryptosporidium. In vitro assays have indicated that certain analogs can effectively eliminate C. parvum in cell cultures, outperforming traditional treatments like nitazoxanide .
- Anti-inflammatory Effects :
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound and its derivatives:
| Study | Target Organism | Activity Observed | Reference |
|---|---|---|---|
| A | E. coli | MIC = 50 µM | |
| B | S. aureus | MIC = 75 µM | |
| C | C. parvum | Rapid elimination in vitro |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of the piperazine moiety in enhancing the biological activity of pyridazine derivatives. Variations in substituents on the piperazine ring have been shown to influence potency and selectivity towards specific biological targets.
Q & A
Q. How can researchers optimize synthetic routes for 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride to improve yield and purity?
- Methodological Answer : Synthetic optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and precursor selection. For example, analogous piperazine-pyridazine derivatives (e.g., in ) emphasize the role of base selection (e.g., KOH) and reaction time in minimizing side products. Purification via recrystallization or column chromatography, guided by HPLC analysis (as in ), is critical for isolating high-purity compounds. Stability studies under varying pH and temperature conditions (e.g., hydrolysis kinetics in ) ensure robustness in synthesis protocols .
Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ( ) is standard for quantifying impurities. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are indispensable. TLC (thin-layer chromatography) with appropriate mobile phases (e.g., ethyl acetate/methanol/ammonia) can preliminarily assess purity, as demonstrated in similar pyridazine derivatives ( ). Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How should researchers design stability studies to evaluate degradation pathways under aqueous conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling can identify degradation products. Hydrolysis kinetics (as in ) should be studied at varying pH (1.2–7.4) to mimic physiological and storage conditions. LC-MS or LC-UV can track degradation products, while Arrhenius modeling predicts shelf-life. For example, pyridazine derivatives often undergo hydrolysis at the carboxylic acid or piperazine moieties under acidic conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used). Researchers should standardize protocols (e.g., ’s randomized block design) and include positive/negative controls. Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) can identify outliers. Cross-referencing with structurally similar compounds (e.g., ’s piperazine-aniline derivatives) helps contextualize structure-activity relationships .
Q. How can researchers investigate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Long-term environmental studies (e.g., ’s INCHEMBIOL project) should assess biodegradation, bioaccumulation, and toxicity across trophic levels. Use OECD guidelines for soil/water partitioning coefficients (log Kow) and LC50 assays in model organisms (e.g., Daphnia magna). Computational models (e.g., QSAR) predict persistence, while high-resolution mass spectrometry (HRMS) detects transformation products in environmental matrices .
Q. What advanced spectroscopic methods are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics. For structural insights, X-ray crystallography or cryo-EM of ligand-target complexes is ideal. NMR-based saturation transfer difference (STD) experiments map binding epitopes. Fluorescence polarization assays (e.g., using labeled derivatives from ) can monitor real-time binding kinetics .
Q. How can researchers address batch-to-batch variability in pharmacological assays involving this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like solubility and impurity profiles. Use design-of-experiments (DoE) models (e.g., factorial design) to identify variables (e.g., synthesis temperature, storage conditions) impacting bioactivity. Statistical process control (SPC) charts monitor consistency. Cross-validate results with orthogonal assays (e.g., in vitro vs. in vivo) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
